1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-3-15-22-20-25(23-15)19(27)17(29-20)16(12-4-6-14(28-2)7-5-12)24-10-8-13(9-11-24)18(21)26/h4-7,13,16,27H,3,8-11H2,1-2H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHQFFAUQURQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of enzymes and receptors.
Mode of Action
The mode of action of 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure includes a thiazolo-triazole moiety and a piperidine ring, which are known to contribute to diverse biological activities. The molecular formula is , with a molecular weight of approximately 415.5 g/mol.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The thiazolo[3,2-b][1,2,4]triazole component is particularly noted for its ability to modulate kinase activity:
- Inhibition of ERK5 Pathway : Analogous compounds have shown to inhibit the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular proliferation and differentiation. For instance, certain derivatives exhibited IC50 values in the nanomolar range against ERK5 in cell-based assays .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have explored the biological implications of similar compounds:
- ERK5 Inhibition Study : A study focused on a related compound demonstrated significant inhibition of ERK5 activity with an IC50 of 77 nM in HeLa cells. This suggests that the compound may influence cellular proliferation pathways significantly .
- Pharmacokinetic Assessment : Another study evaluated the pharmacokinetic parameters of related thiazolo-triazole compounds, noting an oral bioavailability of around 42% in mice and a clearance rate indicative of moderate systemic exposure .
Research Findings
Recent findings highlight the importance of structural modifications on biological activity:
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the absence of explicit data on this compound in the evidence, comparisons must rely on structural analogs and general trends in heterocyclic chemistry. Below is a comparative analysis based on common functional groups and scaffolds:
Table 1: Key Structural Features and Hypothetical Comparisons
Key Observations
Thiazolo-Triazole Core: This scaffold is rare in commercial drugs but explored in experimental kinase inhibitors. The hydroxyl group at position 6 may enhance hydrogen bonding, akin to phenolic moieties in tyrosine kinase inhibitors (e.g., imatinib derivatives) .
Piperidine-4-Carboxamide: This group is prevalent in CNS-targeting drugs (e.g., donepezil) due to its ability to cross the blood-brain barrier.
4-Methoxyphenyl Group : Methoxy-substituted aromatics often improve metabolic stability and lipophilicity, as seen in β-blockers (e.g., metoprolol). However, its steric effects might hinder target engagement in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
